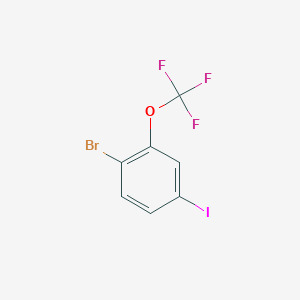

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYCOYDGYHAOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Iodo 2 Trifluoromethoxy Benzene

Classical Approaches to Substituted Halogenated Benzenes

The synthesis of polysubstituted halogenated benzenes has traditionally relied on electrophilic aromatic substitution and the interconversion of functional groups already present on the aromatic ring. researchgate.net These methods, while foundational, often require careful consideration of regioselectivity and reaction conditions.

Direct Halogenation Strategies and Regiocontrol

Direct halogenation involves the substitution of a hydrogen atom on the benzene (B151609) ring with a halogen. researchgate.net This process is a cornerstone of aromatic chemistry, typically proceeding via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com For a precursor like trifluoromethoxybenzene, the trifluoromethoxy (-OCF₃) group is a deactivating, ortho-, para-director. This means it slows down the rate of electrophilic substitution compared to benzene but directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to it.

The introduction of bromine and iodine onto the trifluoromethoxybenzene ring to achieve the desired 1,2,4-substitution pattern presents a regiochemical challenge.

Bromination : The reaction of an aromatic ring with bromine (Br₂) typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the bromine. libretexts.org Given the ortho-, para-directing nature of the -OCF₃ group, bromination of trifluoromethoxybenzene would be expected to yield a mixture of 2-bromo-1-(trifluoromethoxy)benzene and 4-bromo-1-(trifluoromethoxy)benzene.

Iodination : Direct iodination with iodine (I₂) is generally not feasible without an activating agent because iodine is the least reactive halogen. masterorganicchemistry.com An oxidizing agent, such as nitric acid or copper(II) salts, is often used to generate a more potent electrophilic iodine species (I⁺) in situ. masterorganicchemistry.com

Achieving the specific 1-bromo-4-iodo-2-(trifluoromethoxy)benzene structure through sequential direct halogenation would require careful control over the reaction sequence and conditions to manage the directing effects of both the trifluoromethoxy group and the first halogen substituent. Halogens are also deactivating but ortho-, para-directing groups. libretexts.org

Sequential Functional Group Interconversions

An alternative classical strategy involves the synthesis of the target molecule from a precursor that is already appropriately substituted, followed by the conversion of one or more of these functional groups into the desired halogens. researchgate.netub.edu A prominent example of this approach is the Sandmeyer reaction, which transforms an aromatic amino group (-NH₂) into a variety of substituents, including halogens, via a diazonium salt intermediate.

A plausible synthetic pathway could start with an aniline (B41778) derivative, such as 4-bromo-2-(trifluoromethoxy)aniline. This precursor could then undergo diazotization using sodium nitrite (B80452) (NaNO₂) and a strong acid, followed by treatment with potassium iodide (KI) to replace the diazonium group with iodine. wikipedia.org This method offers excellent regiocontrol, as the positions of the substituents are fixed by the structure of the starting aniline.

Table 1: Example of Functional Group Interconversion for Aryl Iodide Synthesis

| Starting Material | Reagents | Product | Reaction Type |

|---|

This table illustrates a general precedent for synthesizing a bromo-iodobenzene from a bromoaniline precursor. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling for Aryl Halide Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. dartmouth.edu While these reactions are typically used to couple aryl halides with other molecules, the principles and catalysts are central to the broader field of trifluoromethoxybenzene chemistry.

Palladium-Catalyzed Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules from simple precursors. nobelprize.org These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is widely used due to the stability and low toxicity of the organoboron reagents. organic-chemistry.org

In the context of molecules related to this compound, the Suzuki coupling is highly relevant for the synthesis of biaryl structures from phenolic ether derivatives. Aryl ethers, which are typically less reactive than aryl halides, can participate in these couplings, often requiring more reactive nickel-based catalysts or specialized palladium systems. mdpi.com The reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound (activated by the base) and subsequent reductive elimination. mdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Phenolic Derivatives

| Aryl Partner | Boron Partner | Catalyst | Base | Solvent | Outcome |

|---|---|---|---|---|---|

| Halophenols | Phenol boronic acids | Pd/C | Various | Water | Systematic study of isomer effects. acs.org |

| Aryl Methyl Ethers | Boronic Esters | Ni(PCy₃)₂ | - | - | Efficient coupling of naphthyl methyl ethers. mdpi.com |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). libretexts.orgwikipedia.org A key advantage of the Stille coupling is the tolerance of organotin reagents to a wide variety of functional groups; they are also generally unaffected by moisture or air. nrochemistry.com However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com In the transmetalation step, the organic group is transferred from the tin atom to the palladium center. libretexts.org This reaction is highly effective for creating C-C bonds and has been widely applied in the synthesis of complex molecules. For trifluoromethoxybenzene derivatives, a Stille coupling could be envisioned between a halogenated trifluoromethoxybenzene (like the title compound) and an organostannane to build more elaborate structures. rsc.org

Table 3: General Parameters for Palladium-Catalyzed Stille Coupling

| Electrophile (R¹-X) | Stannane (R²-SnR₃) | Catalyst | Additives | Key Features |

|---|---|---|---|---|

| Aryl/Vinyl Halides (I, Br) | Aryl, Alkenyl, Alkynyl Stannanes | Pd(PPh₃)₄, Pd(OAc)₂ | Cu(I) salts, LiCl | Wide functional group tolerance. nrochemistry.comrsc.org |

| Aryl Chlorides | n-Bu₃Sn-Aryl | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Effective for less reactive aryl chlorides. harvard.edu |

Sonogashira Coupling and Alkyne Introduction

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.org A key feature of this reaction is the differential reactivity of aryl halides, which generally follows the trend I > Br > Cl. wikipedia.org This reactivity difference is crucial for the selective functionalization of dihalogenated substrates like this compound.

Due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle, Sonogashira coupling can be performed selectively at the 4-position (iodo) of the target molecule. wikipedia.orglibretexts.org By carefully controlling the reaction conditions, such as temperature and catalyst system, it is possible to introduce an alkyne moiety at the C-I bond while leaving the C-Br bond intact for subsequent transformations. For instance, conducting the reaction at room temperature is often sufficient to couple an alkyne with an aryl iodide, whereas coupling with an aryl bromide typically requires higher temperatures. wikipedia.orgwikipedia.org This principle has been demonstrated with 1-bromo-4-iodobenzene (B50087), which undergoes selective coupling at the iodine position. wikipedia.orgwikipedia.org

Table 1: Typical Conditions for Selective Sonogashira Coupling of Aryl Iodo-Bromides

| Parameter | Condition | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination. |

| Copper(I) Co-catalyst | CuI | Forms copper acetylide intermediate, increasing reactivity. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the HX byproduct. |

| Solvent | THF, DMF, Toluene | Solubilizes reactants and catalyst. |

| Temperature | Room Temperature to 50°C | Ensures selective reaction at the more reactive C-I bond. |

Other Metal-Mediated Coupling Reactions

Beyond the Sonogashira reaction, other metal-mediated cross-coupling reactions can be employed for the selective functionalization of this compound. The differential reactivity of the C-I and C-Br bonds is a general principle that extends to many of these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. wikipedia.org Similar to the Sonogashira reaction, the oxidative addition of the palladium catalyst is generally faster for aryl iodides than for aryl bromides. researchgate.net This allows for the selective introduction of an aryl or vinyl group at the 4-position of the target molecule. However, it is noteworthy that some studies have reported counterintuitive poor reactivity for aryl iodides at lower temperatures (e.g., ~50 °C) with certain palladium/phosphine (B1218219) catalyst systems, a phenomenon that must be considered during methods development. acs.org

The Ullmann reaction , a copper-catalyzed homocoupling of aryl halides or cross-coupling to form biaryl ethers, thioethers, or amines, also exhibits selectivity based on the halogen. nih.gov The reactivity trend for Ullmann-type reactions generally follows I > Br > Cl, enabling a selective reaction at the C-I bond of this compound under appropriate conditions. nih.govacs.org

Organometallic Approaches to Selective Functionalization

Directed Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation of substituted aromatic rings, creating an organometallic intermediate that can be trapped with an electrophile. The regioselectivity is controlled by a directed metalation group (DMG), which coordinates to the organolithium base and directs deprotonation to an adjacent ortho position.

In this compound, the trifluoromethoxy group (-OCF₃) can act as a DMG. The -OCF₃ group is strongly electron-withdrawing through induction but can also be a weak π-donor through the oxygen lone pairs. reddit.com It has been shown to direct metalation to the ortho position. researchgate.netnih.gov The bromine atom can also serve as a DMG. Therefore, in the target molecule, deprotonation could potentially occur at either C3 (ortho to -OCF₃) or C6 (ortho to -Br). The outcome would depend on the relative directing strength of the substituents and the reaction conditions employed. The trifluoromethoxy group is generally considered a more potent directing group than a halogen in such reactions.

Halogen-Dance Reactions and Their Synthetic Utility

Halogen-dance (HD) reactions involve the base-induced migration of a halogen atom from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable position. rsc.orgwikipedia.org This rearrangement typically proceeds via a series of deprotonation and halogenation steps involving organometallic intermediates. whiterose.ac.ukscribd.com

For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially induce the migration of either the bromine or iodine atom. wikipedia.org Halogen-dance reactions are valuable as they can provide access to isomers that are difficult to obtain through classical substitution methods. ontosight.airesearchgate.net For example, a hypothetical halogen dance could lead to the formation of 1-bromo-3-iodo-2-(trifluoromethoxy)benzene or other regioisomers. The resulting lithiated species, formed at the halogen's original position, can then be quenched with an electrophile, leading to a functionalized, rearranged product. This strategy offers a pathway to novel substitution patterns on the trifluoromethoxy-benzene scaffold. researchgate.net

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a fundamental organometallic reaction that involves the exchange of a halogen atom in an organic halide with a lithium atom from an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org This reaction is exceptionally useful for the selective functionalization of polyhalogenated aromatics due to its predictable and rapid nature, especially at low temperatures.

The rate of lithium-halogen exchange is highly dependent on the halogen, following the order I > Br >> Cl. wikipedia.orgprinceton.edu This significant rate difference allows for the highly selective formation of an aryllithium species at the C-I bond of this compound. By treating the substrate with one equivalent of an alkyllithium reagent at low temperatures (typically -78°C or -100°C), the iodine at the 4-position will be selectively exchanged for lithium, leaving the bromine at the 1-position untouched. mdpi.comresearchgate.net The resulting 4-lithio-1-bromo-2-(trifluoromethoxy)benzene intermediate can then be reacted with a wide variety of electrophiles (e.g., CO₂, aldehydes, isocyanates) to introduce a functional group exclusively at the 4-position.

Table 2: Relative Reactivity and Conditions for Lithium-Halogen Exchange

| Halogen | Relative Rate of Exchange | Typical Reaction Temperature | Common Reagents |

|---|---|---|---|

| Iodine (I) | Fastest | -78°C to -100°C | n-BuLi, s-BuLi, t-BuLi |

| Bromine (Br) | Intermediate | -78°C to -100°C | n-BuLi, t-BuLi |

| Chlorine (Cl) | Slowest | Higher temperatures may be needed | n-BuLi, s-BuLi, t-BuLi |

Advanced Synthetic Strategies for this compound

The distinct reactivity of the C-I and C-Br bonds in this compound allows for the development of advanced, multi-step synthetic strategies for the creation of complex, differentially substituted molecules. By combining the selective reactions described above in a sequential manner, each halogen can be replaced with a different functional group in a controlled fashion.

A powerful and common strategy involves the sequential application of orthogonal cross-coupling reactions. For example, one could first perform a selective Sonogashira or Suzuki coupling at the more reactive iodo-position under mild conditions. Following purification of the mono-functionalized product, a second cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) could then be carried out at the less reactive bromo-position, often by employing higher temperatures or more active catalyst systems.

Alternatively, a combination of lithium-halogen exchange and a metal-catalyzed cross-coupling reaction provides another robust route. The synthesis could begin with a selective lithium-iodine exchange at low temperature, followed by trapping the resulting aryllithium with an electrophile. The resulting 1-bromo-4-substituted-2-(trifluoromethoxy)benzene could then undergo a palladium-catalyzed cross-coupling reaction at the bromine position to install a second, different substituent. These sequential, site-selective approaches provide a powerful platform for the synthesis of highly functionalized trifluoromethoxy-benzene derivatives from a single, versatile starting material.

Considerations in Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. Process optimization focuses on maximizing yield and purity while minimizing costs, waste, and operational complexity.

Strategic Selection of Synthetic Route and Starting Materials: The choice of the initial precursor is a critical economic and logistical decision. A common strategy involves the sequential halogenation of a readily available trifluoromethoxybenzene derivative. For instance, starting from 2-(trifluoromethoxy)aniline (B52511) or a related compound, a multi-step synthesis involving diazotization followed by halogenation (a Sandmeyer-type reaction) and a subsequent, regioselective halogenation is a plausible route. chemicalbook.comchemicalbook.com The cost, availability, and purity of the initial raw materials are paramount for an economically viable process.

Optimization of Reaction Parameters: Fine-tuning reaction conditions is crucial for maximizing yield and minimizing the formation of impurities, particularly isomeric byproducts.

Reagent Choice: On a large scale, the use of hazardous reagents like liquid bromine requires specialized handling equipment and safety protocols. Alternative, easier-to-handle brominating agents may be explored. For iodination, the choice between molecular iodine, N-iodosuccinimide (NIS) with an acid catalyst, or other iodinating agents will depend on cost, efficiency, and waste stream considerations.

Catalyst System: If palladium-catalyzed cross-coupling reactions are employed, catalyst loading, ligand selection, and catalyst recovery/recycling become significant cost drivers. Developing metal-free coupling alternatives can offer substantial advantages in terms of cost, sustainability, and reducing toxic metal contamination in the final product. orgsyn.org

Solvent Selection: Solvents are chosen based on reaction performance, cost, safety (flashpoint), environmental impact, and ease of recovery. Processes that utilize water or easily recyclable organic solvents are preferred.

Temperature and Pressure Control: Reactions must be designed to be thermally robust, with manageable exotherms. Precise temperature control is essential for controlling regioselectivity and preventing side reactions.

Downstream Processing and Purification: The isolation and purification of the final product represent a significant portion of the manufacturing cost and effort.

Work-up Procedures: Scalable work-up typically involves liquid-liquid extraction to remove inorganic salts and water-soluble impurities, followed by washing steps. orgsyn.org

Purification Method: While laboratory syntheses may rely on column chromatography, this method is generally not feasible for large-scale industrial production. Instead, robust and scalable techniques such as distillation and crystallization are preferred. google.com Developing a reliable crystallization process is often a key goal of process optimization, as it can deliver a high-purity product in a single, efficient step.

Waste Management: The process must be designed to minimize waste generation. Acidic and basic aqueous streams from extractions and washes require neutralization before disposal. Solvent waste should be minimized through recovery and recycling.

The following table summarizes key parameters and their strategic importance in process optimization.

| Parameter | Considerations for Scalable Synthesis | Impact on Process Optimization |

|---|---|---|

| Starting Material | Cost, availability, purity, and number of synthetic steps required. | Directly influences overall process cost and complexity. |

| Reagents & Catalysts | Selection of cost-effective, safe, and efficient reagents. For catalytic steps, catalyst loading and lifecycle are critical. | Impacts raw material costs, safety protocols, and potential for waste generation (e.g., spent catalyst). |

| Reaction Conditions | Optimization of temperature, pressure, concentration, and reaction time to maximize conversion and selectivity. | Improves yield, minimizes byproduct formation, and reduces cycle time, leading to higher throughput. |

| Solvent System | Use of low-cost, non-toxic, and easily recoverable solvents. google.com | Affects operational safety, environmental impact, and overall process cost through solvent purchasing and recycling. |

| Purification Method | Emphasis on scalable methods like crystallization or distillation over chromatography. google.com | Crucial for achieving high product purity efficiently and cost-effectively at an industrial scale. |

Reactivity and Reaction Mechanisms of 1 Bromo 4 Iodo 2 Trifluoromethoxy Benzene

Electrophilic Aromatic Substitution: Influence of Halogen and Trifluoromethoxy Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on 1-bromo-4-iodo-2-(trifluoromethoxy)benzene is governed by the directing effects of the existing substituents. Both halogens (bromine and iodine) and the trifluoromethoxy group are classified as ortho, para-directors, yet they are also deactivating towards electrophilic attack. reddit.comminia.edu.eg

The trifluoromethoxy group, despite the presence of lone pairs on the oxygen atom, is a deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. reddit.combeilstein-journals.org However, it still directs incoming electrophiles to the ortho and para positions through resonance donation of one of the oxygen's lone pairs. reddit.com In the case of this compound, the positions ortho and para to the trifluoromethoxy group are already occupied by the halogen atoms.

The halogens themselves are also ortho, para-directing but deactivating. minia.edu.eg Their directing effect is also a result of lone pair donation in resonance structures, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. libretexts.org

Given the substitution pattern of this compound, the available positions for electrophilic attack are C3 and C5. The directing effects of the substituents on the regioselectivity of an incoming electrophile (E+) are summarized in the table below.

| Position of Attack | Directing Influence of Substituents | Predicted Outcome |

| C3 | Ortho to -Br, Meta to -OCF3 and -I | Possible |

| C5 | Ortho to -I, Meta to -Br and -OCF3 | Possible |

The ultimate regioselectivity will be a subtle balance of these directing effects, as well as steric hindrance. The trifluoromethoxy group is sterically demanding, which might disfavor substitution at the adjacent C3 position. The relative directing strengths of bromine versus iodine would also play a role. A systematic study on the electrophilic substitution of a,a,a-trifluoromethoxybenzene showed a predominance of para-substitution, attributed to the diminishing inductive effect with distance, while the conjugative effect remains. lookchem.com For this compound, a mixture of products would be expected, with the precise ratio depending on the nature of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, particularly at positions ortho and para to the leaving group. capes.gov.brorganicchemistrytutor.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. organicchemistrytutor.com

The trifluoromethoxy group is a potent electron-withdrawing group and would be expected to activate the benzene ring of this compound towards nucleophilic attack. researchgate.net Both the bromine and iodine atoms can potentially act as leaving groups. In general, the ease of displacement of halogens in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly stabilizes this intermediate. organicchemistrytutor.com However, in the absence of fluorine, the C-I bond is weaker than the C-Br bond, which can influence the leaving group ability.

In this compound, the trifluoromethoxy group is ortho to the bromine and meta to the iodine. Therefore, the bromine atom is significantly activated towards nucleophilic displacement due to the ortho-trifluoromethoxy group's ability to stabilize the developing negative charge in the Meisenheimer complex. The iodine atom, being meta to the trifluoromethoxy group, is less activated. Consequently, nucleophilic aromatic substitution reactions on this substrate would be expected to selectively displace the bromine atom.

Orthogonal Reactivity of Bromine and Iodine in Cross-Coupling Reactions

The presence of two different halogen atoms on the same aromatic ring allows for selective, or orthogonal, functionalization through transition metal-catalyzed cross-coupling reactions. This is a powerful strategy in organic synthesis for the construction of complex molecules in a stepwise manner. The differential reactivity of the carbon-halogen bonds is the key to this selectivity.

In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the aryl halide to the palladium(0) complex. The rate of this step is highly dependent on the nature of the halogen, with the reactivity generally following the order I > Br > Cl. nih.gov This trend is attributed to the decreasing carbon-halogen bond strength down the group.

The selective activation of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions is a well-established principle. nih.gov The mechanism of oxidative addition can proceed through different pathways, including a concerted mechanism, an SN2-type reaction, or a radical mechanism. researchgate.net Density Functional Theory (DFT) calculations have been instrumental in elucidating these pathways. researchgate.netrsc.orgrsc.org For aryl halides, a concerted oxidative addition is often considered the most likely pathway, leading to a cis-configured palladium(II) intermediate. researchgate.net

The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that the energy barrier for the oxidative addition of the C-I bond to a palladium(0) center is significantly lower. acs.org This kinetic preference allows for the selective reaction at the iodo-substituted position under carefully controlled conditions, leaving the bromo-substituted position intact for a subsequent, different cross-coupling reaction.

The choice of catalyst and, in particular, the ligands coordinated to the palladium center, plays a crucial role in controlling the selectivity of cross-coupling reactions. nih.govnih.govrepec.org Ligands can influence the steric and electronic properties of the palladium catalyst, thereby modulating its reactivity and selectivity.

For the selective cross-coupling of this compound, a typical strategy would involve using a palladium catalyst with relatively non-bulky phosphine (B1218219) ligands at a moderate temperature to favor the selective oxidative addition to the more reactive C-I bond. For a subsequent cross-coupling at the C-Br position, more forcing conditions, such as higher temperatures and/or the use of more electron-rich and sterically demanding ligands (e.g., N-heterocyclic carbenes or bulky phosphines), would likely be required. nih.gov These more reactive catalyst systems are capable of activating the stronger C-Br bond.

The following table provides a hypothetical two-step cross-coupling sequence illustrating the orthogonal reactivity.

| Step | Reaction Type | Electrophilic Site | Catalyst/Ligand System (Hypothetical) | Product |

| 1 | Suzuki-Miyaura Coupling | C-I | Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C | 1-Bromo-4-aryl-2-(trifluoromethoxy)benzene |

| 2 | Sonogashira Coupling | C-Br | PdCl2(PPh3)2, CuI, Et3N, 100 °C | 1-(Alkynyl)-4-aryl-2-(trifluoromethoxy)benzene |

Radical Chemistry of Halogenated Trifluoromethoxybenzenes

The involvement of halogenated trifluoromethoxybenzenes in radical reactions is less explored compared to their ionic reaction pathways. However, the presence of C-Br and C-I bonds opens up possibilities for radical-mediated transformations. The homolytic cleavage of the C-I bond requires less energy than the C-Br bond, suggesting that radical reactions could also proceed with a degree of selectivity.

Trifluoromethyl radicals have been shown to react with aromatic halides, with the ease of abstraction following the order I > H > Br. rsc.org This suggests that under conditions where trifluoromethyl radicals are generated, they might selectively abstract the iodine atom from this compound.

Furthermore, photoinduced palladium catalysis has emerged as a powerful tool for radical-mediated cross-coupling reactions, including C(sp3)-C(sp3) bond formation. nih.govrsc.org It is conceivable that this compound could participate in such reactions, where single-electron transfer processes could lead to the formation of aryl radical intermediates.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. researchgate.netsmu.eduscielo.br For this compound, computational studies can provide valuable insights into its reactivity that may be difficult to obtain experimentally.

Key areas where computational studies can be applied include:

Electrophilic Aromatic Substitution: Calculation of the relative energies of the arenium ion intermediates for attack at different positions can help predict the regioselectivity of EAS reactions.

Nucleophilic Aromatic Substitution: Modeling the Meisenheimer complex and the transition states for its formation can elucidate the preference for the displacement of bromide over iodide.

Cross-Coupling Reactions: DFT calculations can be used to map the potential energy surface for the oxidative addition of a palladium(0) complex to both the C-I and C-Br bonds. rsc.orgmtak.huresearchgate.net This can quantify the kinetic preference for C-I bond activation and help in the rational design of selective catalysts and ligands. nih.gov The influence of the trifluoromethoxy group on the electronic structure of the aryl halide and the transition state energies can also be assessed.

By providing a detailed picture of the electronic structure, bond energies, and reaction energy profiles, computational studies can complement experimental findings and guide the development of new synthetic methodologies utilizing this compound.

Derivatization and Functionalization Strategies Employing 1 Bromo 4 Iodo 2 Trifluoromethoxy Benzene

Introduction of Carbon-Based Functionalities

The creation of new carbon-carbon bonds is fundamental to modern organic synthesis. For 1-bromo-4-iodo-2-(trifluoromethoxy)benzene, this is predominantly achieved through palladium-catalyzed cross-coupling reactions that selectively target the C-I bond.

The Suzuki-Miyaura coupling is a premier method for constructing biaryl systems. When this compound is subjected to Suzuki coupling conditions, the reaction is expected to occur exclusively at the 4-position (C-I bond). This regioselectivity enables the synthesis of 4-aryl-1-bromo-2-(trifluoromethoxy)benzene derivatives. The remaining bromine atom can then be used in a second coupling reaction to introduce a different aryl group, leading to unsymmetrical biaryl or terphenyl systems.

While specific examples for this compound are not prominent in publicly available literature, the selective coupling of the analogous compound, 1-bromo-4-iodobenzene (B50087), is well-documented and serves as a strong predictive model for its reactivity. nbinno.comatamanchemicals.com

Table 1: Illustrative Examples of Regioselective Suzuki-Miyaura Coupling on 1-Bromo-4-iodobenzene This table presents data for the analogous substrate 1-bromo-4-iodobenzene to illustrate the expected regioselectivity.

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield of 4-Aryl-1-bromobenzene (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 92 |

Further carbon-carbon bond-forming reactions can be employed to introduce a variety of functionalities.

Sonogashira Coupling: This reaction introduces alkyne moieties and is highly selective for aryl iodides over aryl bromides. wikipedia.org A regioselective Sonogashira coupling of this compound with a terminal alkyne would yield a 4-alkynyl-1-bromo-2-(trifluoromethoxy)benzene intermediate. This product is valuable for creating extended π-conjugated systems after a subsequent coupling at the bromine position. The reaction is typically performed at room temperature to ensure high selectivity. wikipedia.org

Heck Vinylation: The Heck reaction allows for the introduction of vinyl groups. Similar to other palladium-catalyzed couplings, the oxidative addition step is much faster for the C-I bond than the C-Br bond, ensuring that vinylation occurs selectively at the 4-position. odinity.com This provides access to substituted styrenes that retain a bromine handle for further derivatization.

Table 2: Illustrative Examples of Regioselective Sonogashira and Heck Reactions on 1-Bromo-4-iodobenzene This table presents data for the analogous substrate 1-bromo-4-iodobenzene to illustrate the expected regioselectivity.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 94 |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 25 | 96 |

| Heck | Styrene | Pd(OAc)₂ | NaOAc | DMF | 100 | 85 |

Incorporation of Heteroatom-Containing Moieties (N, O, S)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.org When applied to this compound, the reaction with a primary or secondary amine is expected to proceed with high regioselectivity at the carbon-iodine bond. nih.gov This selectivity provides a direct route to N-substituted 4-amino-1-bromo-2-(trifluoromethoxy)benzene derivatives. These intermediates are valuable in medicinal chemistry and materials science, with the remaining bromine atom serving as a functional handle for subsequent diversification. Research on multi-halide-substituted aryl iodides has demonstrated high selectivity for C-I bond amination under optimized conditions. nih.gov

Multicomponent Reactions and Cascade Processes

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for one-pot sequential coupling reactions. nih.gov In such a process, a first palladium-catalyzed reaction (e.g., Suzuki or Sonogashira) is performed under conditions mild enough to selectively functionalize the iodo position. Upon completion, a second catalyst, ligand, or coupling partner can be added to the same reaction vessel to induce a different coupling reaction at the less reactive bromo position. nih.gov

This one-pot, two-step approach is highly efficient as it avoids the need for isolation and purification of the mono-functionalized intermediate, thereby saving time, reagents, and reducing waste. researchgate.net For instance, a Suzuki coupling could be followed by a Buchwald-Hartwig amination, or a Sonogashira coupling could be followed by a Heck reaction, enabling the rapid assembly of complex, unsymmetrically disubstituted benzene (B151609) derivatives from a single starting material. nih.gov

Regioselective and Stereoselective Derivatization

The central theme in the functionalization of this compound is regioselectivity, which is dictated by the disparate reactivity of the two halogen atoms. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-OTf > C-Br >> C-Cl. mdpi.com This predictable hierarchy is the foundation for its use as a building block in programmed, stepwise syntheses.

By carefully selecting reaction conditions—such as temperature, catalyst, and ligand—chemists can precisely control which halogen participates in the reaction. Milder conditions typically favor the exclusive reaction of the C-I bond, while more forcing conditions might be required to activate the C-Br bond in a subsequent step. This control allows for a modular approach to constructing molecules, where different functionalities can be installed at the 4- and 1-positions sequentially. While the aromatic nature of the core precludes stereoselectivity in reactions directly on the ring, the introduction of functional groups via these coupling reactions can create precursors for subsequent stereoselective transformations.

Computational Chemistry and Theoretical Studies of 1 Bromo 4 Iodo 2 Trifluoromethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular geometry, and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For substituted benzenes, the nature and position of the substituents significantly influence the energies of the frontier orbitals. While specific data for 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene is unavailable, studies on dihalobenzenes provide valuable insights. For instance, theoretical investigations into 1,3-dibromobenzene reveal a richly structured electronic absorption spectrum, indicating a complex interplay of valence and Rydberg transitions that are directly related to its molecular orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for Analogous Dihalobenzenes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,4-Dichlorobenzene | -9.32 | -0.54 | 8.78 |

| 1,4-Dibromobenzene | -9.15 | -0.71 | 8.44 |

Note: The data presented in this table is illustrative and compiled from various computational studies on dihalobenzenes for comparative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).

In halogenated benzenes, the MEP reveals distinct features. The π-system of the benzene (B151609) ring generally creates a region of negative potential above and below the plane of the ring. The halogen atoms, due to their electronegativity, also influence the MEP. A key feature of heavier halogens like bromine and iodine is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis. This positive region allows for attractive interactions with nucleophiles, known as halogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electronic structure by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

This analysis involves examining the interactions between filled (donor) and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory. For aryl halides, NBO analysis can elucidate the nature of the carbon-halogen bonds and the extent of lone pair delocalization from the halogens into the aromatic ring. In the case of this compound, NBO analysis would be instrumental in understanding the electronic interplay between the different substituents and the benzene ring.

Density Functional Theory (DFT) in Predicting Chemical Behavior

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less demanding than other high-level ab initio methods, allowing for the study of larger and more complex systems with good accuracy.

DFT calculations are widely used to predict a variety of chemical properties, including:

Optimized molecular geometries: Determining the most stable arrangement of atoms in a molecule.

Vibrational frequencies: Simulating the infrared and Raman spectra of a molecule.

Reaction energies and pathways: Investigating the thermodynamics and kinetics of chemical reactions.

Electronic properties: Calculating HOMO-LUMO energies, MEP maps, and NBO analysis, as discussed above.

For instance, DFT studies on 1,4-diiodobenzene have been used to explore its electronic structure and its potential as an organic semiconductor. These studies highlight the significant role of the iodine atoms in determining the material's charge transport properties. Similarly, DFT calculations on 1,3-dibromobenzene have been employed to analyze its vibrational spectrum in detail.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular motions, and the influence of the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations could be used to:

Explore conformational preferences: Although the benzene ring is rigid, the trifluoromethoxy group has rotational freedom. MD simulations can determine the preferred orientation of this group.

Study solvent effects: The behavior and properties of a molecule can be significantly altered by the solvent. MD simulations can model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's conformation and dynamics. For example, simulations of halobenzenes in water can reveal the nature of hydration and the role of halogen bonding in the aqueous environment.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are extensively used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular effect.

A typical QSAR/QSPR study involves:

Data set selection: A series of compounds with known activities or properties is chosen.

Descriptor calculation: A large number of numerical descriptors that represent the chemical structure (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity/property.

Model validation: The predictive power of the model is assessed using various statistical techniques.

For a class of compounds including derivatives of this compound, QSAR models could be developed to predict properties such as toxicity, environmental fate, or biological activity. For example, QSAR studies on substituted benzenes have been used to estimate their toxicity to aquatic organisms.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dibromobenzene |

| 1,4-Dichlorobenzene |

| 1,4-Dibromobenzene |

Theoretical Investigations of Halogen Bonding and Non-Covalent Interactions

Theoretical and computational chemistry provide powerful tools for understanding the nuanced world of non-covalent interactions that govern molecular recognition and self-assembly. In the case of this compound, a molecule rich in functional groups capable of engaging in complex intermolecular forces, computational studies are invaluable for elucidating the nature and strength of these interactions. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive theoretical understanding can be constructed by examining studies on closely related substituted halobenzenes. These studies allow for a robust extrapolation of the principles governing halogen bonding and other non-covalent interactions pertinent to the target molecule.

Halogen bonding is a highly directional, non-covalent interaction that has garnered significant attention in fields ranging from materials science to drug design. rsc.orgmdpi.com It occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic region on another molecule. mdpi.com The strength of the halogen bond is influenced by several factors, including the polarizability of the halogen atom, the electron-withdrawing capacity of the substituents on the halogen-bearing molecule, and the nature of the halogen bond acceptor. For this compound, both the iodine and bromine atoms are potential halogen bond donors.

Computational studies on analogous aromatic systems consistently demonstrate that the strength of halogen bonding increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. rug.nl This is attributed to the larger and more positive σ-hole on heavier, more polarizable halogens. The presence of electron-withdrawing groups on the aromatic ring further enhances the positivity of the σ-hole, thereby strengthening the halogen bond. nih.gov In this compound, the trifluoromethoxy group is a potent electron-withdrawing group, which is expected to significantly enhance the halogen bonding capabilities of both the iodine and bromine atoms.

Molecular electrostatic potential (MESP) calculations are a key computational tool for visualizing and quantifying the electrophilic and nucleophilic regions of a molecule. rsc.org The MESP maps the electrostatic potential onto the electron density surface of a molecule, with blue regions indicating positive potential (electrophilic) and red regions indicating negative potential (nucleophilic). For halogenated benzenes, a positive MESP (a σ-hole) is typically observed on the halogen atom opposite to the C-X bond. mdpi.com

Theoretical calculations on substituted iodobenzenes and bromobenzenes provide insight into the expected MESP values for this compound. The magnitude of the positive potential at the σ-hole (VS,max) is a direct indicator of the halogen bond donor strength. Studies have shown a strong correlation between VS,max and the interaction energy in halogen-bonded complexes. researchgate.net

To illustrate the expected trend in halogen bond strength for this compound, we can consider a representative data table of interaction energies (Eint) and key geometric parameters for complexes between analogous halobenzenes and a common halogen bond acceptor, such as ammonia (NH3), as determined by ab initio calculations. nih.gov

| Halogen Bond Donor | Interaction Energy (Eint, kcal/mol) | X···N Distance (Å) | C-X···N Angle (°) |

|---|---|---|---|

| Bromobenzene | -2.8 | 3.10 | 175.2 |

| Iodobenzene | -4.1 | 2.95 | 176.8 |

| 1-Bromo-4-nitrobenzene | -3.5 | 3.02 | 176.1 |

| 1-Iodo-4-nitrobenzene | -5.2 | 2.88 | 177.3 |

This table presents theoretical data for analogous compounds to illustrate the principles of halogen bonding. The values are representative and not specific to this compound.

The data clearly shows that iodobenzene forms a stronger halogen bond with ammonia than bromobenzene, as indicated by the more negative interaction energy and shorter intermolecular distance. Furthermore, the presence of a nitro group, a strong electron-withdrawing substituent, enhances the interaction energy for both bromo- and iodobenzene. Given that the trifluoromethoxy group is also strongly electron-withdrawing, it is anticipated that this compound would exhibit even stronger halogen bonding capabilities than the nitro-substituted analogues, with the iodine atom being the primary and more potent halogen bond donor.

Beyond halogen bonding, this compound can participate in other non-covalent interactions. These include π-π stacking interactions involving the aromatic ring and dipole-dipole interactions arising from the polar C-Br, C-I, and C-O bonds. The trifluoromethoxy group, with its cluster of electronegative fluorine atoms, can also engage in weaker, less directional interactions.

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. For halogen bonding in aromatic systems, the electrostatic and dispersion components are often the most significant contributors to the attractive interaction. chemrxiv.org

The following table provides a hypothetical SAPT energy decomposition for the interaction of 1-Iodo-4-nitrobenzene with benzene, which serves as a model for understanding the nature of the non-covalent interactions.

| Energy Component | Interaction Energy (kcal/mol) |

|---|---|

| Electrostatics | -3.5 |

| Exchange | 5.1 |

| Induction | -1.8 |

| Dispersion | -4.2 |

| Total Interaction Energy | -4.4 |

This table presents a hypothetical SAPT energy decomposition for a model system to illustrate the contributing forces in non-covalent interactions.

In this representative analysis, the electrostatic and dispersion forces are the primary attractive components, while the exchange term is repulsive. The induction energy also contributes to the attraction. A similar balance of forces would be expected for the interactions of this compound. The highly polarized nature of the C-I and C-Br bonds, enhanced by the trifluoromethoxy group, would lead to a significant electrostatic contribution to its halogen bonds. The large, polarizable iodine and bromine atoms, along with the benzene ring, would result in substantial dispersion interactions.

Applications in Advanced Organic Synthesis

A Versatile Building Block for Complex Organic Molecules

The distinct reactivity of the bromo and iodo substituents in 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene allows for selective and sequential functionalization, a key strategy in the assembly of complex organic molecules. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions enables chemists to introduce different substituents at the 4- and 1-positions in a controlled manner.

This hierarchical reactivity is instrumental in multi-step syntheses, where precise control over the introduction of various functionalities is paramount. For instance, a Sonogashira coupling can be selectively performed at the iodo-position, followed by a Suzuki or Buchwald-Hartwig amination at the bromo-position. This orthogonal reactivity minimizes the need for protecting groups and shortens synthetic sequences, leading to more efficient and elegant total syntheses of natural products and pharmaceutically active compounds.

The trifluoromethoxy group, with its strong electron-withdrawing nature and high lipophilicity, imparts unique electronic and physicochemical properties to the target molecules. Its presence can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. Therefore, incorporating the 2-(trifluoromethoxy)phenyl motif, facilitated by this building block, is a valuable strategy in medicinal chemistry.

Table 1: Orthogonal Functionalization of this compound

| Reaction Type | Position of Reactivity | Typical Reagents | Resulting Functionality |

| Sonogashira Coupling | 4-position (Iodo) | Terminal alkyne, Pd catalyst, Cu co-catalyst | Alkynyl group |

| Suzuki Coupling | 1-position (Bromo) | Boronic acid/ester, Pd catalyst, base | Aryl or vinyl group |

| Buchwald-Hartwig Amination | 1-position (Bromo) | Amine, Pd catalyst, base | Amino group |

| Heck Reaction | 4-position (Iodo) | Alkene, Pd catalyst, base | Alkenyl group |

Precursor for Polyfunctionalized Aromatic Systems

The ability to sequentially functionalize the bromo and iodo groups of this compound makes it an ideal precursor for the synthesis of highly substituted and polyfunctionalized aromatic systems. These intricate aromatic cores are often key structural motifs in materials science and medicinal chemistry.

By employing a series of regioselective cross-coupling reactions, chemists can systematically build up molecular complexity around the central benzene (B151609) ring. For example, a Suzuki coupling at the 4-position followed by a Stille coupling at the 1-position can introduce two different aryl or heteroaryl groups. Further transformations of these newly introduced substituents can lead to a diverse array of complex aromatic compounds that would be challenging to synthesize through other routes.

The trifluoromethoxy group at the 2-position not only influences the reactivity of the adjacent halogen atoms but also serves as a crucial determinant of the final product's properties. In the realm of materials science, the incorporation of the trifluoromethoxy group can enhance thermal stability, solubility in organic solvents, and introduce desirable electronic properties in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Facilitating the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound serves as a valuable starting material for the construction of various heterocyclic systems, particularly those fused to a benzene ring.

One notable application is in the synthesis of substituted benzofurans. Through a sequence involving a Sonogashira coupling at the iodo-position with a terminal alkyne bearing a hydroxyl group, followed by an intramolecular cyclization, a variety of functionalized benzofurans can be accessed. The bromine atom remains available for further diversification of the benzofuran scaffold.

Similarly, this building block can be utilized in the synthesis of indoles. A typical strategy involves a Buchwald-Hartwig amination at the bromo-position, followed by a palladium-catalyzed intramolecular cyclization. The ability to introduce substituents at the 4-position via the iodo group prior to cyclization allows for the synthesis of a wide range of substituted indoles with diverse substitution patterns.

Table 2: Heterocyclic Scaffolds Derived from this compound

| Heterocyclic System | Key Synthetic Steps |

| Benzofurans | Sonogashira coupling, Intramolecular cyclization |

| Indoles | Buchwald-Hartwig amination, Intramolecular cyclization |

| Carbazoles | Double Buchwald-Hartwig amination |

| Dibenzofurans | Intramolecular C-O coupling |

Contribution to the Development of Novel Synthetic Methodologies

Furthermore, the trifluoromethoxy group can act as a directing group in certain reactions, influencing the regiochemical outcome of transformations on the aromatic ring. This has led to the discovery of new methods for the selective functionalization of aromatic compounds. The study of the reactivity of this compound continues to provide valuable insights into the principles of organometallic catalysis and reaction design, paving the way for the development of more sophisticated and powerful synthetic tools.

Applications in Materials Science

Design and Synthesis of Organic Electronic Materials

The presence of both bromine and iodine atoms on the benzene (B151609) ring of 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene allows for selective and sequential cross-coupling reactions, such as Suzuki and Stille polymerizations. This regioselectivity is crucial for the controlled synthesis of well-defined conjugated polymers and organic semiconductors.

Conducting Polymers and Organic Semiconductors

In the synthesis of conducting polymers, this compound can be polymerized with various comonomers to introduce specific functionalities. The differential reactivity of the C-I and C-Br bonds allows for a stepwise polymerization approach, leading to polymers with highly ordered structures. This structural precision is paramount for achieving high charge carrier mobilities, a key requirement for efficient organic field-effect transistors (OFETs).

The trifluoromethoxy group plays a significant role in tuning the electronic properties of the resulting polymers. Its strong electron-withdrawing nature can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This modulation is critical for improving air stability and facilitating electron injection in n-type organic semiconductors.

Components for Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The rigid core of the benzene ring, combined with the influence of the trifluoromethoxy group and halogens, makes this compound a promising candidate for the synthesis of liquid crystalline materials. The trifluoromethoxy group, in particular, can enhance the mesomorphic properties and influence the phase behavior of calamitic liquid crystals.

In the realm of OLEDs, this compound can serve as a precursor for synthesizing hole-transporting materials (HTMs) or host materials for the emissive layer. The trifluoromethoxy group can contribute to a high glass transition temperature, enhancing the morphological stability and longevity of the OLED device. Furthermore, the heavy halogen atoms can promote intersystem crossing, which is a desirable characteristic for developing phosphorescent emitters.

Development of Materials with Tunable Optical and Electrical Properties

The strategic incorporation of this compound into polymeric or small-molecule systems allows for the fine-tuning of their optical and electrical characteristics. The extent of π-conjugation, which dictates the absorption and emission properties of the material, can be precisely controlled through the choice of monomers and polymerization conditions.

The trifluoromethoxy group has a notable impact on the HOMO-LUMO energy gap. By modifying the electronic nature of the conjugated backbone, this group can shift the absorption and photoluminescence spectra of the material, enabling the creation of materials that absorb or emit light at specific wavelengths. This is particularly important for applications in full-color displays and organic photovoltaics.

Influence of Halogenation and Trifluoromethoxy Substitution on Material Performance

The performance of organic electronic materials is intrinsically linked to their molecular structure. The halogen atoms and the trifluoromethoxy group in this compound each impart distinct and significant effects.

Halogenation (Bromine and Iodine):

Synthetic Versatility: The presence of two different halogens provides a handle for selective functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Intermolecular Interactions: Halogen bonding can influence the solid-state packing of molecules, which in turn affects charge transport properties.

Photophysical Properties: Heavy atoms like iodine can enhance spin-orbit coupling, promoting phosphorescence and influencing the efficiency of light emission in OLEDs.

Trifluoromethoxy Substitution:

Electronic Effects: As a strong electron-withdrawing group, it lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can improve stability and charge injection/extraction.

Lipophilicity and Solubility: The trifluoromethoxy group increases the lipophilicity of the molecule, which can improve its solubility in organic solvents, facilitating solution-based processing of materials.

Morphological Stability: The bulkiness of the trifluoromethoxy group can hinder close packing, potentially leading to amorphous materials with higher glass transition temperatures, which is beneficial for the stability of thin-film devices.

Below is a data table summarizing the influence of these functional groups on material properties:

| Functional Group | Key Influence on Material Properties | Relevant Applications |

| Bromine | - Reactive site for cross-coupling reactions (e.g., Suzuki, Stille).- Can induce specific molecular packing through halogen bonding. | - Synthesis of conjugated polymers and oligomers.- Control of solid-state morphology in organic semiconductors. |

| Iodine | - More reactive site for cross-coupling reactions compared to bromine, allowing for selective synthesis.- Heavy atom effect enhances spin-orbit coupling. | - Stepwise synthesis of complex conjugated systems.- Development of phosphorescent emitters for OLEDs. |

| Trifluoromethoxy (-OCF₃) | - Strong electron-withdrawing effect lowers HOMO/LUMO levels.- Increases lipophilicity and solubility in organic solvents.- Can increase glass transition temperature, enhancing morphological stability. | - Air-stable n-type organic semiconductors.- Solution-processable organic electronic devices.- Stable host and charge-transporting materials for OLEDs. |

Applications in Medicinal and Agrochemical Chemistry

Intermediate in Pharmaceutical Drug Discovery and Development

In the realm of medicinal chemistry, 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene is utilized as a key building block for creating novel compounds with potential therapeutic value. iodobenzene.ltd The distinct reactivity of its functional groups makes it an important starting material for synthesizing precursors to Active Pharmaceutical Ingredients (APIs).

The synthesis of APIs often involves the construction of complex molecular frameworks. This compound is an important intermediate in this process due to the differential reactivity of its halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. This allows for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations. This stepwise approach is crucial for the controlled and efficient synthesis of intricate molecules that serve as precursors for APIs. The presence of the trifluoromethoxy group is often a desired feature to be incorporated into the final drug candidate.

The incorporation of the trifluoromethoxy (-OCF3) group into drug candidates, a key feature of this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netdntb.gov.uaresearchgate.netnih.gov

Pharmacokinetic Properties:

Metabolic Stability: The trifluoromethoxy group is more resistant to enzymatic breakdown compared to a simple methoxy group. researchgate.net This increased metabolic stability is due to the strength of the carbon-fluorine bonds, which can lead to a longer half-life and improved bioavailability of the drug. mdpi.comnih.gov

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can enhance a molecule's ability to permeate cellular membranes. nih.gov This improved absorption and transport in biological systems is a critical factor for a compound to become a viable drug candidate. researchgate.net

Pharmacodynamic Properties:

Target Binding: The high electronegativity of the trifluoromethoxy group can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. nih.gov This can lead to stronger binding affinity and enhanced potency.

Hydrogen Bonding: The oxygen atom in the trifluoromethoxy group is a weaker hydrogen bond acceptor compared to a methoxy group, which can reduce interactions with metabolic enzymes and influence binding selectivity. nih.gov

| Property | Impact of Trifluoromethoxy (-OCF3) Group | Reference |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic breakdown | researchgate.net |

| Lipophilicity | Increases lipophilicity, enhancing membrane permeability | nih.gov |

| Bioavailability | Improved due to enhanced stability and absorption | researchgate.net |

| Target Binding Affinity | Can be enhanced through modified electronic interactions | nih.gov |

The introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a well-established strategy in the development of therapeutic agents, including anti-cancer and antimicrobial drugs. wechemglobal.comresearchgate.net

Anti-cancer Activity: In the design of anti-cancer drugs, the inclusion of trifluoromethyl groups can enhance the targeting and inhibitory activity of molecules toward tumor cells. wechemglobal.com These groups can improve binding to key proteins in cancer cell signaling pathways, thereby inhibiting proliferation and metastasis. wechemglobal.com The unique properties of the trifluoromethoxy group, such as its lipophilicity and metabolic stability, are also advantageous in designing potent anti-cancer agents. nih.gov

Antimicrobial Activity: Fluorine-containing functional groups play a significant role in the efficacy of antimicrobial compounds. mdpi.com The incorporation of these groups can increase the hydrophobicity of a molecule, which aids in its penetration into the hydrophobic pockets of proteins in microbes. mdpi.com

Contribution to Agrochemical Research and Development

The trifluoromethoxy group is a significant substituent in the field of agrochemical research. nih.gov In fact, there are several marketed agrochemicals that contain this functional group. mdpi.comnih.gov The same properties that make the -OCF3 group desirable in pharmaceuticals—such as enhanced metabolic stability and lipophilicity—are also beneficial for agrochemicals like pesticides and herbicides. nih.gov Increased stability leads to longer-lasting effects in the field, and improved lipophilicity can enhance the uptake of the chemical by the target pest or plant. Therefore, this compound represents a key starting material for the synthesis of new and effective agrochemicals.

| Property | Advantage in Agrochemicals | Reference |

|---|---|---|

| Metabolic Stability | Provides longer persistence and efficacy in the environment. | nih.gov |

| Lipophilicity | Enhances penetration through waxy cuticles of plants or insects. | nih.govnih.gov |

| Bioactivity | Can increase the intrinsic activity against target pests or weeds. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Bioactive Molecule Design

Structure-Activity Relationship (SAR) studies are fundamental to the design of new bioactive molecules. frontiersin.orgmdpi.com These studies involve synthesizing a series of related compounds and evaluating how chemical modifications affect their biological activity. This compound is an ideal scaffold for such studies.

Chemists can systematically introduce a wide variety of chemical groups at the bromine and iodine positions through sequential cross-coupling reactions. By testing the resulting library of new compounds, researchers can determine which structural features are essential for the desired biological effect. This information is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The stable and electronically distinct trifluoromethoxy group serves as a constant feature, allowing for a focused investigation of the effects of substituents at other positions on the benzene (B151609) ring. nih.govnih.gov

Conclusion and Future Research Directions

Synthesis of 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene: Achievements and Current Status

The synthesis of this compound, while not extensively detailed in readily available literature, can be strategically devised from commercially available precursors through established synthetic methodologies. A plausible and efficient route would likely commence with 2-(trifluoromethoxy)aniline (B52511). This starting material is a key intermediate in the production of various biologically active molecules. chemimpex.com

The synthesis would likely proceed through a multi-step sequence involving diazotization followed by Sandmeyer reactions, a cornerstone of aromatic chemistry for the introduction of various functional groups. wikipedia.orgnih.govbyjus.com The general approach would involve:

Bromination of 2-(trifluoromethoxy)aniline: The first step would involve the selective bromination of 2-(trifluoromethoxy)aniline to introduce a bromine atom at a specific position on the benzene (B151609) ring.

Diazotization: The resulting bromo-substituted aniline (B41778) would then undergo diazotization, a reaction that converts the primary amino group into a diazonium salt. This is a critical transformation that prepares the molecule for the subsequent introduction of an iodine atom.

Sandmeyer Iodination: The final step would be a Sandmeyer reaction, where the diazonium salt is treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom, yielding the target compound, this compound.

This proposed synthetic pathway leverages well-established and reliable chemical transformations, suggesting that the production of this compound is achievable on a laboratory scale. The commercial availability of related compounds further supports the feasibility of its synthesis.

Emerging Research Avenues in Halogenated Trifluoromethoxybenzene Chemistry

The unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, continue to drive research into halogenated trifluoromethoxybenzenes. fu-berlin.de Emerging research avenues are focused on leveraging these properties for the development of novel compounds with enhanced biological activity and material properties.

Key areas of exploration include:

Advanced Cross-Coupling Reactions: The presence of both bromine and iodine atoms in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig amination, allow for the selective formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orglibretexts.org The differential reactivity of the C-I and C-Br bonds can be exploited for sequential, site-selective modifications, enabling the synthesis of highly complex and diverse molecular scaffolds.

Novel Fluorinated Motifs: Researchers are actively exploring new methods to incorporate trifluoromethoxy groups into organic molecules and to further functionalize halogenated trifluoromethoxybenzenes to create novel fluorinated motifs. These new structures are then evaluated for their potential in various applications.

Photoredox Catalysis: The use of photoredox catalysis in conjunction with halogenated trifluoromethoxybenzenes is an emerging area. This approach can enable novel transformations and the formation of challenging chemical bonds under mild reaction conditions.

These research directions are expanding the synthetic toolbox available to chemists and paving the way for the discovery of new molecules with tailored properties.

Potential for Novel Applications in Chemical Science and Technology

The versatile nature of this compound and related halogenated trifluoromethoxybenzenes opens up a wide range of potential applications across various scientific and technological domains.

| Application Area | Description of Potential Use |

| Medicinal Chemistry | As a key building block for the synthesis of novel drug candidates. The trifluoromethoxy group can improve a drug's metabolic stability and membrane permeability, while the halogen atoms provide handles for further chemical modification to optimize biological activity. mdpi.com |

| Agrochemicals | In the development of new pesticides and herbicides. The unique properties of the trifluoromethoxy group can enhance the efficacy and selectivity of these compounds. chemimpex.com |

| Materials Science | For the synthesis of advanced organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The electronic properties of the trifluoromethoxy group can be tuned to achieve desired material characteristics. |

| Polymer Chemistry | As a monomer or additive in the creation of specialty polymers with enhanced thermal stability, chemical resistance, and unique optical properties. |

The ability to precisely control the molecular architecture through reactions at the bromine and iodine positions allows for the fine-tuning of properties for specific applications, making this class of compounds highly valuable in the pursuit of new technologies.

Interdisciplinary Research Opportunities and Collaborative Prospects

The study and application of this compound and its derivatives present numerous opportunities for interdisciplinary collaboration. The intersection of organic synthesis, medicinal chemistry, materials science, and computational chemistry is crucial for unlocking the full potential of these compounds.

Academia-Industry Partnerships: Collaborative efforts between academic research groups specializing in synthetic methodology and industrial partners in the pharmaceutical, agrochemical, and electronics sectors can accelerate the translation of fundamental research into practical applications.